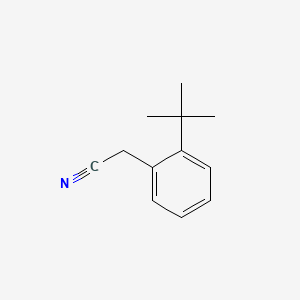
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- is a complex organic compound with a unique structure that includes silicon, oxygen, nitrogen, and carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Silane Intermediate: The initial step involves the preparation of a silane intermediate through the reaction of a silicon-containing compound with appropriate reagents.
Introduction of Amino and Ether Groups:
Final Assembly: The final step includes the assembly of the compound by linking the intermediate products through condensation reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields.
Análisis De Reacciones Químicas
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- can be compared with other similar compounds, such as:
Dibutylamine, N,N’-[(dimethylsilylene)bis(oxyethylene)]bis-: This compound has a similar structure but lacks certain functional groups present in the target compound.
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4,4-dimethyl-: This compound has a similar backbone but differs in the substitution pattern.
The uniqueness of 3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61283-86-1 |
|---|---|
Fórmula molecular |
C31H69N3O3Si |
Peso molecular |
560.0 g/mol |
Nombre IUPAC |
N-[2-[bis[2-(dibutylamino)ethoxy]-methylsilyl]oxyethyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C31H69N3O3Si/c1-8-14-20-32(21-15-9-2)26-29-35-38(7,36-30-27-33(22-16-10-3)23-17-11-4)37-31-28-34(24-18-12-5)25-19-13-6/h8-31H2,1-7H3 |
Clave InChI |
PTYLYTHUSNPICR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCO[Si](C)(OCCN(CCCC)CCCC)OCCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



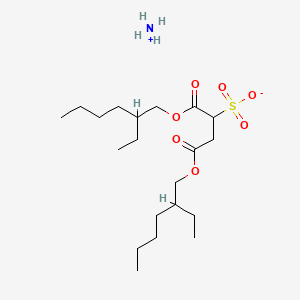
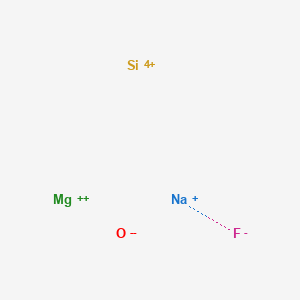

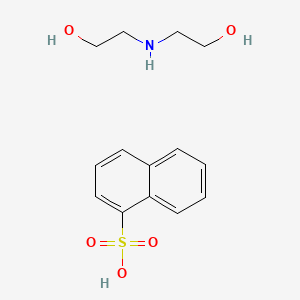
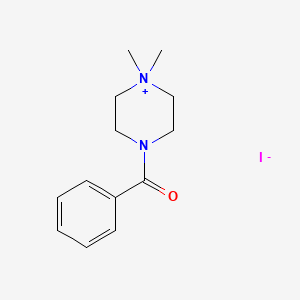
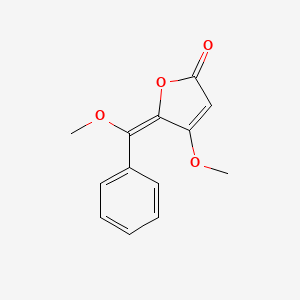
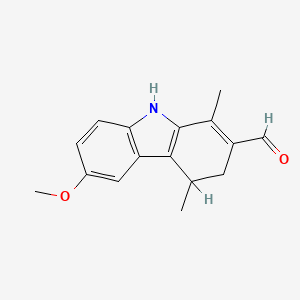
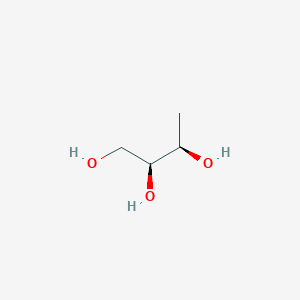
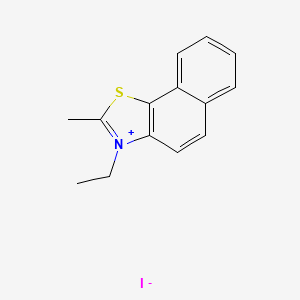

![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
